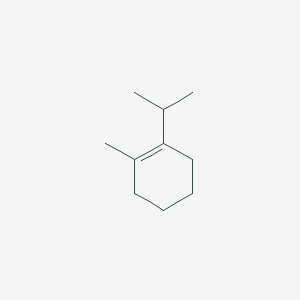
1-Menthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Menthene is a terpene that is found in various essential oils, including peppermint, eucalyptus, and pennyroyal. It is a cyclic monoterpene that has a characteristic minty odor and is commonly used in the food and cosmetic industries. In recent years, 1-menthene has gained significant attention in the scientific community due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 1-menthene is not fully understood. However, it is believed to act on various receptors in the body, including the GABA receptor, which is involved in anxiety and sedation.
Biochemical and Physiological Effects:
1-Menthene has been found to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to have antimicrobial effects by disrupting the cell membrane of microorganisms. Moreover, it has been found to have anxiolytic and sedative effects by increasing the activity of the GABA receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-menthene in lab experiments is its availability. It is a commonly found compound in various essential oils, making it easily accessible. Additionally, it has a low toxicity profile, making it safe for use in lab experiments. However, one of the limitations of using 1-menthene is its volatility. It can evaporate quickly, making it difficult to control the concentration of the compound in experiments.
Orientations Futures
There are various future directions for research on 1-menthene. One potential direction is to investigate its potential as an anti-cancer agent. It has been found to have cytotoxic effects on various cancer cell lines, making it a promising candidate for further research. Additionally, its anxiolytic and sedative effects make it a potential candidate for the treatment of anxiety disorders. Further research is needed to elucidate its mechanism of action and its potential therapeutic uses.
Méthodes De Synthèse
1-Menthene can be synthesized through various methods, including steam distillation, fractional distillation, and extraction. The most common method of synthesis is through the steam distillation of peppermint oil. This process involves heating the peppermint oil under high pressure to release the 1-menthene.
Applications De Recherche Scientifique
1-Menthene has been extensively studied for its potential therapeutic properties. It has been found to have antimicrobial, antifungal, and anti-inflammatory properties. It has also been found to have anxiolytic and sedative effects.
Propriétés
Numéro CAS |
11028-39-0 |
|---|---|
Nom du produit |
1-Menthene |
Formule moléculaire |
C32H62O4S |
Poids moléculaire |
138.25 g/mol |
Nom IUPAC |
1-methyl-2-propan-2-ylcyclohexene |
InChI |
InChI=1S/C10H18/c1-8(2)10-7-5-4-6-9(10)3/h8H,4-7H2,1-3H3 |
Clé InChI |
JXMFWIFYAPYINL-UHFFFAOYSA-N |
SMILES |
CC1=C(CCCC1)C(C)C |
SMILES canonique |
CC1=C(CCCC1)C(C)C |
Autres numéros CAS |
15582-48-6 |
Synonymes |
1-menthene o-menthene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






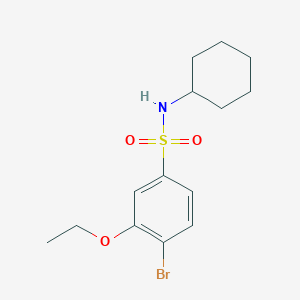
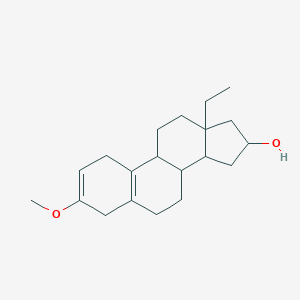



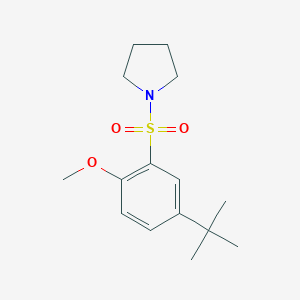
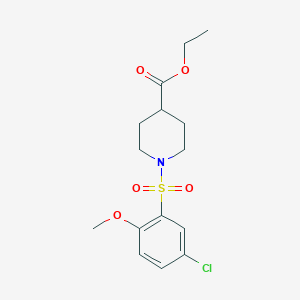
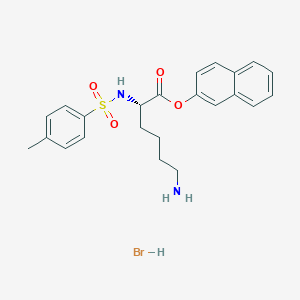
![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B224972.png)

![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B224995.png)